

Structural & Functional Profiling: Trimetazidine vs. 1-(2,3-Dimethoxybenzyl)piperazine

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Compound of Interest

Compound Name: 1-(2,3-Dimethoxybenzyl)piperazine
CAS No.: 158776-75-1
Cat. No.: B2747874

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Executive Summary

Trimetazidine (TMZ) is a clinically established metabolic modulator used in the treatment of angina pectoris.[1] Its efficacy stems from its specific ability to inhibit 3-ketoacyl-CoA thiolase (3-KAT), shifting cardiac metabolism from fatty acid oxidation to glucose oxidation.

1-(2,3-Dimethoxybenzyl)piperazine (2,3-DMBP) represents a critical structural analog—often encountered as a process-related impurity or a "des-methyl" metabolite in pharmacokinetic studies. While sharing the core benzylpiperazine scaffold, the absence of the 4-methoxy group significantly alters its electronic profile, lipophilicity, and receptor binding affinity, rendering it pharmacologically distinct from the parent API.

Quick Comparison Matrix

Feature	Trimetazidine (TMZ)	1-(2,3-Dimethoxybenzyl)piperazine
CAS Number	5011-34-7 (Free base)	53459-38-4 (Analog/Impurity context)
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₃	C ₁₃ H ₂₀ N ₂ O ₂
Molecular Weight	266.34 g/mol	236.31 g/mol
Substitution Pattern	2,3,4-Trimethoxy	2,3-Dimethoxy
Primary Class	Anti-ischemic (3-KAT Inhibitor)	Structural Analog / Impurity
Electronic Character	Electron-rich (3 EDGs)	Reduced electron density (2 EDGs)
Lipophilicity (LogP)	~0.3 - 1.5 (pH dependent)	Slightly higher (Less polar surface area)

Structural Anatomy & Electronic Profiling

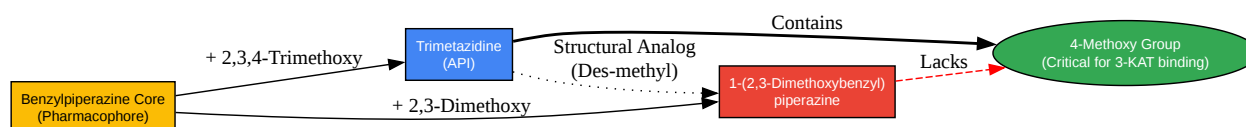
The pharmacological "performance" of Trimetazidine is dictated by the precise arrangement of its methoxy groups.

The Methoxy Effect[6]

- Trimetazidine (2,3,4-Pattern): The three methoxy groups act as Electron Donating Groups (EDGs). The 4-methoxy group (para to the benzyl methylene) is particularly crucial. It pushes electron density into the benzene ring via resonance, increasing the electron density at the ortho and para positions relative to itself. This specific electronic cloud is essential for the π -stacking interactions within the active site of the 3-KAT enzyme.
- 2,3-DMBP (2,3-Pattern): Removing the 4-methoxy group disrupts this electronic symmetry. The molecule loses a significant resonance donor. This results in a less electron-rich aromatic system, potentially weakening the drug's ability to engage in specific hydrophobic or electrostatic interactions required for potent anti-ischemic activity.

Structural Visualization

The following diagram illustrates the structural relationship and the "missing" functional group that defines the divergence between the two molecules.



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Figure 1: Structural divergence highlighting the 4-methoxy group as the key differentiator.

Synthetic Pathways & Origin

Understanding the origin of 2,3-DMBP is vital for process chemistry. It typically arises not from degradation, but from starting material impurity in the reductive amination process.

The Reductive Amination Protocol

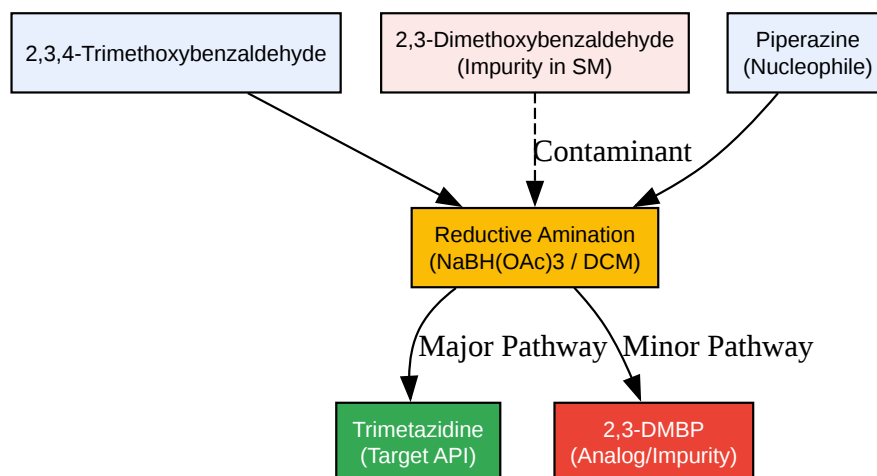
Both molecules are synthesized via the reductive amination of a benzaldehyde derivative with piperazine.[2]

- Trimetazidine Synthesis: Reacts 2,3,4-trimethoxybenzaldehyde with piperazine.
- 2,3-DMBP Origin: Arises if the starting aldehyde is contaminated with 2,3-dimethoxybenzaldehyde (a common synthesis byproduct of the aldehyde itself).

Experimental Protocol (General Reductive Amination):

- Reagents: Substituted Benzaldehyde (1.0 eq), Piperazine (3.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
- Procedure:
 - Dissolve aldehyde and piperazine in solvent.
 - Add STAB portion-wise at 0°C.
 - Stir at room temperature for 12–24 hours under N₂ atmosphere.
 - Quench: Add saturated NaHCO₃.
 - Extraction: Extract with DCM; wash organic layer with brine.
 - Purification: Acid-base extraction or Column Chromatography (MeOH/DCM).



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Figure 2: Parallel synthesis pathways showing how the analog arises as a process impurity.

Analytical Performance: Separation & Identification

Differentiation of these two species is critical for Quality Control (QC). Due to the structural similarity, they require optimized HPLC conditions for baseline separation.

Physicochemical Differences[6][8][9]

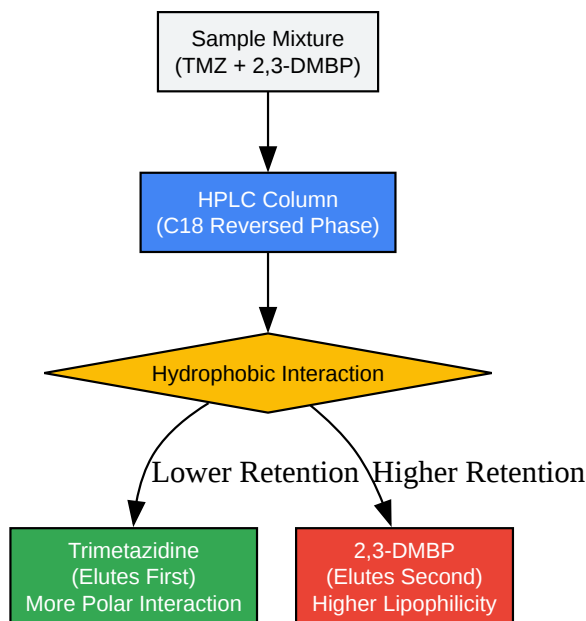
- Polarity: The 2,3,4-trimethoxy compound (TMZ) has three oxygen atoms capable of hydrogen bonding (acceptors), making it slightly more polar than the 2,3-dimethoxy analog in certain mobile phases, although the methyl groups add hydrophobicity.
- pKa: The piperazine nitrogen pKa (~9.8) is relatively unaffected by the benzyl substitution pattern due to the insulating methylene bridge. Separation relies on hydrophobic interaction with the column stationary phase.

HPLC Method (Experimental Data)

To separate TMZ from its related substances (including the 2,3-dimethoxy analog), a C18 Reversed-Phase method is standard.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 μ m
Mobile Phase A	Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)
Mobile Phase B	Acetonitrile or Methanol
Gradient	Isocratic 65:35 (Buffer:MeOH) or Gradient 5% \rightarrow 60% B
Flow Rate	1.0 mL/min
Detection	UV @ 232 nm (Absorption max of benzyl ring)
Retention Behavior	Trimetazidine: Elutes earlier (more polar surface area). 2,3-DMBP: Elutes later (higher relative lipophilicity due to loss of polar ether oxygen).

Note on Detection: Both compounds absorb strongly in the UV region (210–240 nm) due to the benzene ring. However, the extinction coefficient of TMZ is slightly higher due to the auxochromic effect of the third methoxy group.



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Figure 3: Chromatographic separation logic based on polarity differences.

Functional Implications (SAR)

Why is the 2,3,4-trimethoxy pattern preferred over the 2,3-dimethoxy?

- **Metabolic Modulation:** Trimetazidine works by inhibiting the enzyme 3-ketoacyl-CoA thiolase.^[1] Structure-Activity Relationship (SAR) studies suggest that the electron-rich nature of the 2,3,4-trimethoxy ring is essential for binding in the enzyme's hydrophobic pocket while maintaining specific electrostatic contacts. The removal of the 4-methoxy group (2,3-DMBP) likely reduces this binding affinity, diminishing the anti-ischemic effect.
- **Off-Target Effects:** Benzylpiperazines with reduced substitution (like 2,3-DMBP) bear a closer structural resemblance to BZP (1-benzylpiperazine), a known CNS stimulant. While the methoxy groups generally reduce stimulant activity compared to the unsubstituted benzyl ring, the 2,3-dimethoxy analog sits in a "middle ground" that might exhibit altered pharmacokinetic profiles or off-target CNS binding compared to the highly specific TMZ.

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